2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a synthetic organic compound that belongs to the class of pyrazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, antidiabetic, anti-inflammatory, and antioxidant properties .
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the arrest of cell growth at the G0-G1 stage .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell growth arrest . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, within certain cells .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of 2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide’s action is the significant inhibition of cell growth in various cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the condensation of 2-chlorobenzohydrazide with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a potential candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a pyrazolopyrimidine scaffold and are known for their anticancer properties
Uniqueness
2-chloro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
2-chloro-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O/c19-15-9-5-4-8-13(15)18(26)24-23-16-14-10-22-25(17(14)21-11-20-16)12-6-2-1-3-7-12/h1-11H,(H,24,26)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPOEFKYSNVALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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